Tert-butyl 4-acetyl-2-methylpiperidine-1-carboxylate

lipophilicity drug design ADME

A common challenge in medchem is sourcing chiral piperidine scaffolds with tunable lipophilicity and defined stereochemistry for ACC inhibitor programs. CAS 2137917-56-5 addresses this: • Dual stereocenters in racemic & stereodefined forms (98% purity) for diastereomer profiling. • ~1000-fold higher logP (~4.0) vs. des-methyl analog (logP 1.17), enabling BBB penetration studies. • 2-Methyl axial preference pre-organizes scaffold for rigidified ligand design. Supplied with full analytical documentation.

Molecular Formula C13H23NO3
Molecular Weight 241.33 g/mol
Cat. No. B13633618
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4-acetyl-2-methylpiperidine-1-carboxylate
Molecular FormulaC13H23NO3
Molecular Weight241.33 g/mol
Structural Identifiers
SMILESCC1CC(CCN1C(=O)OC(C)(C)C)C(=O)C
InChIInChI=1S/C13H23NO3/c1-9-8-11(10(2)15)6-7-14(9)12(16)17-13(3,4)5/h9,11H,6-8H2,1-5H3
InChIKeyZIOZNSPMWUCPKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 4-acetyl-2-methylpiperidine-1-carboxylate: A Chiral Piperidine Building Block for High-LogP Drug Discovery


Tert-butyl 4-acetyl-2-methylpiperidine-1-carboxylate (CAS 2137917-56-5) is a Boc-protected piperidine derivative bearing both acetyl and methyl substituents, positioning it as an intermediate with two stereocenters. Commercially available in racemic and stereodefined forms at purities reaching 98% , it belongs to a class of scaffolds frequently employed in medicinal chemistry for acetyl-CoA carboxylase (ACC) inhibitor programs and conformationally biased ligand design.

Scaffold identity: Boc-protected 2-methyl-4-acetylpiperidine with dual stereocenters
Stereochemical options: Racemic and defined (2S,4R)/(2S,4S) forms available from multiple vendors
Research context: ACC inhibitor lead optimization and conformationally biased scaffold design

Why the 2‑Methyl Substituent in Tert-butyl 4-acetyl-2-methylpiperidine-1-carboxylate Prevents Simple Analog Interchange


The 2‑methyl group on the piperidine ring is not a passive label but a potent modulator of physiochemical and conformational properties. A computed logP of ~4.0 for the target compound contrasts sharply with the logP of 1.17 for the des‑methyl analog tert‑butyl 4‑acetylpiperidine‑1‑carboxylate, representing a >1000‑fold difference in partition coefficient [1]. Moreover, early conformational analyses of N‑substituted 2‑methylpiperidines demonstrate that the methyl substituent sterically destabilizes the equatorial conformation, forcing the ring into an axial preference that alters reactivity and molecular recognition [2]. These differences mean that simple in‑class analogs cannot be substituted without fundamentally changing the lipophilicity, shape, and stereochemical outcome of downstream molecules.

Lipophilicity shift
The 2-methyl group substantially alters the lipophilicity class relative to des-methyl analog tert-butyl 4-acetylpiperidine-1-carboxylate, potentially shifting membrane partitioning and ADME profiles.
Conformational bias
2-Methyl enforces an axial ring preference, which may change reactivity and molecular recognition compared with the more flexible des-methyl analog.
Stereochemical limitation
The des-methyl analog has only one stereocenter and is typically supplied as a racemate; it cannot support the diastereomer SAR enabled by the dual-stereocenter target scaffold.

Quantitative Differentiation Evidence for Tert-butyl 4-acetyl-2-methylpiperidine-1-carboxylate


LogP: >1000‑Fold Lipophilicity Increase Over the Des‑Methyl Analog

The predicted logP of tert‑butyl 4‑acetyl‑2‑methylpiperidine‑1‑carboxylate is 4.0, substantially higher than the experimental ACD/LogP of 1.17 for the des‑methyl analog tert‑butyl 4‑acetylpiperidine‑1‑carboxylate [1]. This Δ2.83 log unit difference translates to more than a 1000‑fold increase in octanol‑water partition coefficient, a magnitude that profoundly influences membrane permeability, plasma protein binding, and metabolic stability.

LogP comparison
Cross-study comparable
Target: logP 4.0 Comparator: logP 1.17 Δ2.83 (>1000× partition)
Lipophilicity differentiation context for ADME screening
Computed vs. ACD/LogP; experimental confirmation recommended
lipophilicity drug design ADME

Polar Surface Area: Offset to Lipophilicity Compared to the Des‑Methyl Analog

The computed polar surface area (PSA) of tert‑butyl 4‑acetyl‑2‑methylpiperidine‑1‑carboxylate is 58.4 Ų, versus 46.61 Ų for the des‑methyl analog [1][2]. This 11.79 Ų increase partially counterbalances the lipophilicity gain, a nuance important for predicting absorption and blood‑brain barrier penetration.

PSA comparison
Cross-study comparable
Target: 58.4 Ų Comparator: 46.61 Ų +11.79 (25% increase)
PSA context for permeability and BBB penetration modeling
Computed TPSA; may partially offset lipophilicity gain
polar surface area drug-likeness permeability

Purity and Stereoisomer Availability: Distinction from the Des‑Methyl Analog

While the des‑methyl analog is widely available at 98% purity from multiple vendors, the target compound is offered at 98% purity by Chemscene and Leyan (for both racemic and the (2S,4R) isomer) and at 95% by AChemBlock and MolCore . Critically, stereodefined isomers such as (2S,4R) (CAS 3058429‑34‑5) and (2S,4S) (CAS 2380725‑09‑5) are available from AKSci and Chemscene, whereas the des‑methyl analog has only one stereocenter and is typically supplied as a racemate . This stereochemical diversity provides a tangible procurement advantage for structure‑activity relationship (SAR) studies.

Purity & isomer availability
Supplier data
Target: up to 98% purity; (2S,4R) and (2S,4S) isomers available Comparator: 98% purity; racemic only
Stereodefined procurement supports chiral SAR profiling
Vendor catalog data; verify lot-specific specifications
purity procurement chiral building blocks

Conformational Bias: The 2‑Methyl Group Induces an Axial Preference Absent in the Des‑Methyl Analog

Classic NMR conformational analysis of N‑substituted 2‑methylpiperidines by Paulsen et al. (1968) established that the 2‑methyl group experiences steric compression when equatorial, driving the piperidine ring to adopt an axial methyl conformation [1]. In contrast, N‑Boc‑4‑acetylpiperidine without the 2‑methyl group can populate equatorial conformations freely. This axial bias in the target compound alters the spatial orientation of the 4‑acetyl group, which can influence nucleophilic addition stereochemistry and target‑binding geometry.

Conformational preference
Class-level inference
Target: axial 2-methyl preferred (steric compression) Comparator: no conformational bias; equatorial conformations accessible
Axial bias may direct stereoselective synthesis and binding geometry
Based on 1968 NMR study; verify with current scaffold
conformational analysis stereochemistry reactivity

High‑Value Application Scenarios where Tert‑butyl 4‑acetyl-2‑methylpiperidine-1‑carboxylate Provides a Selection Advantage


Acetyl‑CoA Carboxylase (ACC) Inhibitor Lead Optimization

The elevated lipophilicity (logP 4.0 vs. 1.17) and dual stereocenters of this building block align with the pharmacophore requirements of potent ACC inhibitors. For example, structurally related ACC1 inhibitors in the patent literature achieve IC50 values as low as 0.630 nM [1]. Incorporating this scaffold allows medicinal chemists to simultaneously explore lipophilicity‑driven potency gains and stereochemistry‑dependent selectivity between ACC1 and ACC2 isoforms.

Conformationally Biased Scaffold Design

The sterically driven axial preference of the 2‑methyl group forces the 4‑acetyl substituent into a defined spatial orientation, a feature directly supported by NMR conformational studies [1]. This pre‑organization is valuable for designing rigidified analogs that minimize entropic penalties upon target binding, a strategy frequently employed in kinase and GPCR ligand discovery.

Chiral Resolution and Diastereomer SAR Profiling

With both racemic and stereodefined forms (e.g., (2S,4R) and (2S,4S)) commercially available at up to 98% purity [1][2], this compound is ideally suited for systematic diastereomer profiling. Researchers can directly correlate specific stereochemistry with biological activity, solubility, or metabolic stability—an approach that is impractical with the single‑stereocenter des‑methyl analog.

Lipophilicity‑Guided Prodrug or CNS Penetration Optimization

The ~1000‑fold higher lipophilicity relative to the des‑methyl analog [1][2] makes this intermediate a strategic choice when increased membrane permeability or blood‑brain barrier penetration is required. The concurrently elevated PSA (58.4 vs. 46.61 Ų) offers a built‑in counterbalance, allowing fine‑tuning of ADME properties within a single scaffold.

Application
Selection Property
Validation Focus
ACC inhibitor lead identification
Dual stereocenters and elevated lipophilicity for ACC pharmacophore modeling
ACC1/ACC2 isoform selectivity and target engagement in enzymatic assays
Conformationally biased scaffold design
2-Methyl axial preference provides spatial pre-organization
Conformational analysis and entropic penalty reduction in ligand binding
Chiral diastereomer SAR profiling
Access to racemic and defined (2S,4R)/(2S,4S) stereoisomers
Stereo-dependent biological activity and ADME correlation
Lipophilicity-guided ADME optimization
LogP class differentiation and PSA offset for permeability tuning
Membrane permeability and brain penetration model studies
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